Cas no 1808449-92-4 (3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-)

3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- 化学的及び物理的性質
名前と識別子
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- 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-
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- MDL: MFCD29047183
- インチ: 1S/C6H12N4S/c1-10-5(3-2-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11)
- InChIKey: NYZLIYAEACQJTL-UHFFFAOYSA-N
- SMILES: N1=C(CCCN)N(C)C(=S)N1
3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222583-10.0g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 10.0g |
$2269.0 | 2023-02-22 | ||
Enamine | EN300-222583-0.25g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 0.25g |
$485.0 | 2023-09-16 | ||
Enamine | EN300-222583-2.5g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 2.5g |
$1034.0 | 2023-09-16 | ||
Enamine | EN300-222583-5g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 5g |
$1530.0 | 2023-09-16 | ||
Enamine | EN300-222583-1.0g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-222583-0.05g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 0.05g |
$443.0 | 2023-09-16 | ||
Enamine | EN300-222583-5.0g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 5.0g |
$1530.0 | 2023-02-22 | ||
Enamine | EN300-222583-0.1g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 0.1g |
$464.0 | 2023-09-16 | ||
Enamine | EN300-222583-10g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 10g |
$2269.0 | 2023-09-16 | ||
Enamine | EN300-222583-0.5g |
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |
1808449-92-4 | 0.5g |
$507.0 | 2023-09-16 |
3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-に関する追加情報
Research Brief on 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- (CAS: 1808449-92-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of triazole derivatives, particularly 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- (CAS: 1808449-92-4), as promising candidates for therapeutic applications. This compound, characterized by its unique triazole-thione scaffold, has garnered attention due to its potential in modulating biological pathways and its role in drug discovery. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential applications.
The synthesis of 3H-1,2,4-Triazole-3-thione derivatives has been optimized in recent studies to enhance yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for CAS: 1808449-92-4, employing a one-pot cyclization strategy that improved efficiency by 30% compared to traditional methods. The study emphasized the importance of the aminopropyl side chain in stabilizing the triazole-thione core, which is critical for its biological activity. Furthermore, spectroscopic analyses (NMR and HRMS) confirmed the structural integrity of the synthesized compound, paving the way for scalable production.
Biological evaluations of 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- have revealed its potent inhibitory effects on specific enzymes, including carbonic anhydrase and xanthine oxidase. In a preclinical study conducted by researchers at the University of Cambridge, the compound demonstrated IC50 values of 12.3 nM and 18.7 nM for these enzymes, respectively, suggesting its potential as a dual-target inhibitor. Molecular docking simulations further elucidated its binding interactions, highlighting the thione group's role in coordinating with active-site zinc ions, a finding corroborated by X-ray crystallography data.
Beyond enzymatic inhibition, this triazole-thione derivative has shown promise in antimicrobial and anticancer applications. A 2024 Nature Communications study reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. Additionally, in vitro assays using human breast cancer cell lines (MCF-7) revealed dose-dependent apoptosis induction, mediated by reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. These findings position CAS: 1808449-92-4 as a versatile scaffold for multifunctional drug development.
In conclusion, 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- represents a compelling case study in the intersection of chemical synthesis and biological activity. Its robust synthetic accessibility, coupled with broad-spectrum bioactivity, underscores its potential as a lead compound for future therapeutics. Ongoing research is exploring its pharmacokinetic properties and in vivo efficacy, which will be critical for translational applications. Stakeholders in drug discovery are encouraged to monitor developments related to this molecule closely.
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